chemical properties of D-Aspartic acid, 4-(phenylmethyl) ester
chemical properties of D-Aspartic acid, 4-(phenylmethyl) ester
An In-Depth Technical Guide to the Chemical Properties of D-Aspartic Acid, 4-(Phenylmethyl) Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Aspartic acid, 4-(phenylmethyl) ester, also commonly known as D-Aspartic acid β-benzyl ester, is a pivotal molecule in the fields of medicinal chemistry and biochemical research. As a derivative of the non-proteinogenic amino acid D-aspartic acid, its unique structural features—specifically the protection of the side-chain (β) carboxylic acid as a benzyl ester—render it an invaluable building block. This modification enhances its solubility in organic solvents and allows for selective chemical transformations, which are critical in the multi-step processes of peptide synthesis and the development of complex pharmaceutical agents.[1]
The strategic use of the benzyl ester as a protecting group facilitates controlled, sequential reactions, preventing undesirable side reactions and ensuring the integrity of the final product.[2] This is particularly crucial in Solid-Phase Peptide Synthesis (SPPS), where precision is paramount. This guide offers a comprehensive exploration of the core chemical properties, reactivity, synthesis, and applications of D-Aspartic acid, 4-(phenylmethyl) ester, providing field-proven insights and detailed protocols to support its effective utilization in a laboratory setting.
Compound Identification and Core Properties
Accurate identification is the foundation of any chemical workflow. D-Aspartic acid, 4-(phenylmethyl) ester is distinguished by several key identifiers and physicochemical properties.
Nomenclature and Structure
| Identifier | Value |
| Chemical Name | D-Aspartic acid, 4-(phenylmethyl) ester |
| Common Synonyms | H-D-Asp(OBzl)-OH, D-Aspartic Acid β-Benzyl Ester, D-Aspartic Acid 4-Benzyl Ester, (R)-2-Amino-4-(benzyloxy)-4-oxobutanoic acid[1] |
| CAS Number | 13188-89-1[1] |
| Molecular Formula | C₁₁H₁₃NO₄[3] |
| Molecular Weight | 223.23 g/mol [3] |
| SMILES | O=C(O)CC(=O)OCc1ccccc1 |
| InChI | InChI=1S/C11H13NO4/c12-9(11(15)16)5-8(13)14-6-7-3-1-2-4-7/h1-4,9H,5-6,12H2,(H,15,16)/t9-/m1/s1 |
Physicochemical Data
The physical properties of the compound dictate its handling, dissolution, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid or powder | [1] |
| Melting Point | ~225 °C (decomposition) | [4] |
| Boiling Point | 413.1 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Insoluble in water.[4][5] Soluble in various organic solvents, which enhances its utility in synthesis.[1] | [1][4][5] |
| Storage Temperature | Recommended: -20°C to 8°C.[4][6] Should be kept in a dry, tightly closed container.[7] | [4][6][7] |
Synthesis, Reactivity, and Stability
Understanding the synthesis and chemical behavior of D-Aspartic acid, 4-(phenylmethyl) ester is essential for its application as a synthetic intermediate.
Synthesis
The primary route for synthesizing this compound is the selective esterification of the β-carboxyl group of D-aspartic acid with benzyl alcohol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water to drive the reaction to completion.[8][9] An alternative patented method involves using a reaction mixture containing benzyl alcohol and acetyl chloride at controlled temperatures.[10]
The choice of solvent is critical to prevent racemization, a significant risk with many amino acid derivatives. Studies have shown that using cyclohexane as the azeotroping solvent is highly effective in preserving the enantiomeric purity of the product, whereas solvents like toluene can lead to racemization.[8][9]
Reactivity and Role as a Protecting Group
The utility of D-Aspartic acid, 4-(phenylmethyl) ester stems from the differential reactivity of its functional groups:
-
α-Amino Group: Remains free and available for peptide bond formation with the carboxyl group of another amino acid.
-
α-Carboxylic Acid: Remains free to be activated for coupling reactions.
-
β-Benzyl Ester: Protects the side-chain carboxyl group, preventing it from participating in unwanted reactions during peptide chain elongation.
The benzyl ester is considered a "semi-permanent" protecting group. It is stable under the basic conditions used for Fmoc-deprotection and the mildly acidic conditions used for Boc-deprotection in SPPS.[2] This stability is crucial for maintaining an orthogonal protection strategy.
Cleavage (Deprotection): The benzyl group is most commonly removed via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst).[11] This method is highly efficient and clean, yielding the free carboxylic acid and toluene as a byproduct. The benzyl ester group can also be cleaved by strong acids, though this is less common.
Stability and Storage
The compound is stable under recommended storage conditions, typically refrigerated and protected from moisture.[12][13][14] It is incompatible with strong oxidizing agents.[15] Proper storage is essential to prevent degradation and maintain its purity for synthetic applications.
Core Applications in Research and Development
The primary application of D-Aspartic acid, 4-(phenylmethyl) ester is as a specialized building block in peptide synthesis.
-
Peptide Synthesis: It is a key intermediate for incorporating D-aspartic acid residues into peptide sequences.[1][16] The use of D-amino acids can increase the metabolic stability of peptides, making them more resistant to enzymatic degradation and thus more viable as therapeutic agents. The benzyl ester protects the side-chain carboxylate, preventing the formation of aspartimide, a common and problematic side reaction in peptide synthesis that can lead to racemization and the formation of β-peptides.[17]
-
Drug Development: By facilitating the synthesis of structurally complex and stable peptides, this compound is integral to the development of new peptide-based drugs. These drugs often target neurological and metabolic diseases.[16]
-
Chiral Synthesis: It serves as a chiral precursor for the synthesis of other complex organic molecules where the stereochemistry of the aspartic acid backbone is required.[18]
Key Experimental Protocols
The following protocols provide standardized methodologies for common laboratory procedures involving D-Aspartic acid, 4-(phenylmethyl) ester.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a given solvent, a critical parameter for designing reaction and purification protocols. The "shake-flask" method is considered a gold standard for its accuracy.[5]
Methodology:
-
Preparation: Add an excess amount of D-Aspartic acid, 4-(phenylmethyl) ester to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[5]
-
Equilibration: Place the sealed flask in a thermostatically controlled shaker at the desired temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to allow the system to reach equilibrium.[5]
-
Sample Separation: Cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any suspended microparticles. This step should be performed at the same temperature as the equilibration.[5]
-
Quantification (Gravimetric Analysis):
-
Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry evaporation dish.[5]
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
-
Dry the dish containing the residue to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
-
Calculation: Calculate the solubility (e.g., in mg/mL) by subtracting the initial weight of the dish from the final weight and dividing by the volume of the supernatant analyzed.
Protocol: Cleavage of the Benzyl Ester via Catalytic Hydrogenolysis
This protocol describes the standard procedure for removing the benzyl protecting group to yield the free carboxylic acid.
Materials:
-
D-Aspartic acid, 4-(phenylmethyl) ester derivative (e.g., as part of a protected peptide)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Palladium on carbon (Pd/C) catalyst (typically 5-10% w/w)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Filtration aid (e.g., Celite®)
Methodology:
-
Dissolution: Dissolve the benzyl-protected compound in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Inerting: Purge the flask with an inert gas like nitrogen or argon.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount is typically 5-10% of the substrate weight.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen. Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically balloon pressure) at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.
-
Workup:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the deprotected product.
-
Safety and Handling
While not classified as a hazardous substance under most regulations, standard laboratory safety practices should always be observed.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area or fume hood to avoid dust formation.[19]
-
Storage: Keep containers tightly closed in a dry and well-ventilated place. Recommended storage is refrigerated.[7][19]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[15]
Conclusion
D-Aspartic acid, 4-(phenylmethyl) ester is a sophisticated and highly valuable chemical tool. Its defining feature—the benzyl ester protection of the side-chain carboxyl group—provides the stability and selective reactivity required for advanced applications, most notably in the synthesis of D-amino acid-containing peptides. A thorough understanding of its chemical properties, reactivity, and handling protocols, as outlined in this guide, is fundamental for researchers and drug development professionals seeking to leverage its full potential in creating novel therapeutics and complex molecular architectures.
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